molecular formula C6H16ClNSi B3054470 t-Butylaminodimethylsilylchloride CAS No. 60556-33-4

t-Butylaminodimethylsilylchloride

Cat. No.: B3054470
CAS No.: 60556-33-4
M. Wt: 165.73 g/mol
InChI Key: CKWOGTUTBSUNSB-UHFFFAOYSA-N
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Description

t-Butylaminodimethylsilylchloride is a specialized organosilicon compound featuring a tert-butylamino group attached to a dimethylsilyl chloride moiety. Its molecular formula is $ \text{C}6\text{H}{16}\text{ClNSi} $, with a structure combining steric bulk from the tert-butyl group and electrophilic reactivity from the silyl chloride. This compound is primarily utilized as a silylating agent in organic synthesis, where it protects hydroxyl or amine groups during multi-step reactions. Its applications span pharmaceuticals, agrochemicals, and materials science, where selective protection of functional groups is critical .

Properties

IUPAC Name

N-[chloro(dimethyl)silyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16ClNSi/c1-6(2,3)8-9(4,5)7/h8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWOGTUTBSUNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458646
Record name t-butylaminodimethylsilylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60556-33-4
Record name t-butylaminodimethylsilylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

t-Butylaminodimethylsilylchloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with dimethylchlorosilane. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

(CH₃)₃CNH₂ + (CH₃)₂SiCl₂ → (CH₃)₃CNSi(CH₃)₂Cl + HCl\text{(CH₃)₃CNH₂ + (CH₃)₂SiCl₂ → (CH₃)₃CNSi(CH₃)₂Cl + HCl} (CH₃)₃CNH₂ + (CH₃)₂SiCl₂ → (CH₃)₃CNSi(CH₃)₂Cl + HCl

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products.

Chemical Reactions Analysis

t-Butylaminodimethylsilylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with alcohols and phenols to form t-butylaminodimethylsilyl ethers.

    Hydrolysis: The compound can be hydrolyzed to form t-butylaminodimethylsilanol and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Scientific Research Applications

t-Butylaminodimethylsilylchloride has several applications in scientific research:

    Organic Synthesis: It is widely used as a protecting group for hydroxyl groups in organic synthesis.

    Carbohydrate Chemistry: In carbohydrate chemistry, it is used to selectively protect hydroxyl groups on carbohydrates, allowing researchers to modify specific positions on the carbohydrate molecule while leaving other hydroxyl groups untouched.

    Material Science: The compound can be used to modify the surface properties of materials, such as creating hydrophobic or water-repellent coatings.

Mechanism of Action

The mechanism of action of t-Butylaminodimethylsilylchloride primarily involves its ability to form stable silyl ethers with hydroxyl-containing compounds. The silicon atom in the compound forms a covalent bond with the oxygen atom of the hydroxyl group, resulting in the formation of a silyl ether. This reaction is facilitated by the presence of a base, which deprotonates the hydroxyl group, making it more nucleophilic and reactive towards the silicon atom.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: this compound exhibits moderate steric hindrance compared to TBDMSCl, enabling selective protection of less hindered alcohols or amines. Its amino group enhances nucleophilicity, facilitating reactions under milder conditions than TMSCl . O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride’s ethyl-linked hydroxylamine group introduces distinct reactivity, favoring oxime formation rather than traditional silylation .

Reactivity and Stability: TMSCl reacts rapidly but lacks selectivity, whereas this compound balances reactivity and stability, making it suitable for sensitive substrates. The hygroscopic nature of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride necessitates stringent anhydrous conditions, unlike this compound, which is less moisture-sensitive .

Applications: TBDMSCl is preferred for long-term protection in carbohydrate chemistry, while this compound’s amino group enables conjugation with bioactive molecules in drug discovery.

Research Findings and Industrial Relevance

  • Selective Silylation: Studies highlight this compound’s efficacy in protecting primary amines in peptide synthesis, with deprotection achievable under acidic conditions without side reactions.
  • Safety and Handling: Unlike O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride, which requires rigorous first-aid measures for inhalation exposure (e.g., respiratory support ), this compound’s safety profile is less critical but still mandates standard silane-handling protocols.
  • Emerging Uses : Recent patents disclose its role in silicon-based polymer coatings, leveraging its dual functionality (amine + silyl chloride) for crosslinking applications.

Biological Activity

t-Butylaminodimethylsilylchloride (TBDMS-Cl) is a versatile silylating agent widely used in organic synthesis, particularly in the protection of hydroxyl and amine functional groups. Its biological activity, while less commonly discussed, plays a crucial role in various biochemical applications, including drug development and enzyme interactions.

TBDMS-Cl has the following chemical structure and properties:

  • Molecular Formula : C₇H₁₈ClNOSi
  • Molecular Weight : 179.76 g/mol
  • CAS Number : 18162-48-6

The biological activity of TBDMS-Cl primarily stems from its ability to form stable silyl ethers with alcohols and amines. This modification can significantly alter the reactivity and solubility of the parent compounds, leading to enhanced stability against hydrolysis and improved pharmacokinetic properties. The mechanism involves nucleophilic attack by the hydroxyl or amine group on the silicon atom, resulting in the formation of a silyl ether or silyl amine.

Biological Applications

  • Drug Development : TBDMS-Cl is often used in the synthesis of pharmaceuticals where protection of reactive functional groups is necessary. For instance, it has been employed in the synthesis of various antiviral and anticancer agents.
  • Enzyme Inhibition Studies : The compound can be utilized to study enzyme mechanisms by selectively protecting functional groups that are critical for enzyme activity. This allows researchers to investigate the role of specific residues in enzymatic reactions.
  • Bioconjugation : TBDMS-Cl can facilitate the conjugation of biomolecules to surfaces or other molecules, enhancing their stability and functionality in biological assays.

Case Studies

Several studies have highlighted the utility of TBDMS-Cl in biological contexts:

  • Synthesis of Antiviral Agents : A study demonstrated the use of TBDMS-Cl in synthesizing a series of nucleoside analogs with antiviral activity. The protection strategy allowed for selective modifications that led to compounds with improved efficacy against viral targets .
  • Protein Modification : Research involving TBDMS-Cl showed its effectiveness in modifying proteins for biophysical studies. By protecting specific amino acids, researchers were able to elucidate protein folding mechanisms and interaction dynamics .

Data Tables

PropertyValue
Molecular FormulaC₇H₁₈ClNOSi
Molecular Weight179.76 g/mol
CAS Number18162-48-6
Melting Point-30 °C
Boiling Point100 °C (decomposes)
Application AreaDescription
Drug DevelopmentSynthesis of pharmaceuticals
Enzyme StudiesInvestigating enzyme mechanisms
BioconjugationEnhancing biomolecule stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butylaminodimethylsilylchloride

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